molecular formula C14H12O2S B8503659 2-(4-Phenylphenyl)sulfanylacetic acid CAS No. 19813-93-5

2-(4-Phenylphenyl)sulfanylacetic acid

Cat. No.: B8503659
CAS No.: 19813-93-5
M. Wt: 244.31 g/mol
InChI Key: JUOJESMBZPRKIA-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)sulfanylacetic acid is a sulfanylacetic acid derivative featuring a biphenyl (4-phenylphenyl) group attached to the sulfur atom of the sulfanylacetic acid backbone. Its structure comprises a central acetic acid moiety substituted with a sulfanyl (-S-) group linked to a 4-phenylphenyl substituent.

Properties

CAS No.

19813-93-5

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

2-(4-phenylphenyl)sulfanylacetic acid

InChI

InChI=1S/C14H12O2S/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)

InChI Key

JUOJESMBZPRKIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of sulfanylacetic acid derivatives, highlighting substituents, molecular properties, and biological activities:

Compound Name (Substituents) Molecular Formula Molecular Weight Key Features Biological Activity/Application IC50/EC50 (if reported) Reference
2-(4-Carbamoyl-2-nitrophenyl)sulfanylacetic acid (SH-5_3) C₉H₈N₂O₅S 256.2 Nitro and carbamoyl groups at 2- and 4-positions of phenyl ring Inhibits PgDPP11 (S46 family peptidase) 1065 μM
Wy14643 (2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanylacetic acid) C₁₄H₁₄ClN₃O₂S 323.8 Chloropyrimidine and dimethylanilino substituents PPARα agonist; induces autophagy in glial cells N/A
2-(5-Acetamido-2-hydroxyphenyl)sulfanylacetic acid C₁₀H₁₁NO₄S 241.26 Acetamido and hydroxyl groups at 5- and 2-positions Metabolite in liver models (APAP pathway) N/A
2-[(4-Fluorophenyl)sulfanyl]acetic acid C₈H₇FO₂S 186.2 Fluorophenyl substituent Not explicitly stated; potential lipophilicity modifier N/A
2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid C₁₅H₁₅NO₄S 313.35 Methylbenzenesulfonamido and phenyl groups Related to antibiotic side chains (e.g., cephalosporins) N/A
2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid C₁₄H₁₂FNO₄S 309.31 Fluorophenyl sulfonamide and phenyl groups Potential ligand for biological targets N/A

Key Observations and Trends

Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and carbamoyl (-CONH₂) groups in SH-5_3 () likely enhance electrophilic interactions with enzyme active sites, though its moderate inhibitory potency (IC₅₀ = 1065 μM) suggests room for optimization. The chloro-pyrimidine substituent in Wy14643 () contributes to PPARα receptor binding, facilitating anti-inflammatory and autophagy-inducing effects in neurodegenerative models.
  • Halogenation:

    • Fluorine substitution (e.g., 4-fluorophenyl in and ) may improve metabolic stability and lipophilicity, influencing pharmacokinetics.
  • Sulfonamide vs.

Contradictions and Limitations

  • Potency Variability: SH-5_3 (IC₅₀ = 1065 μM) demonstrates weaker inhibition compared to non-sulfanylacetic acid inhibitors, suggesting that bulky substituents (e.g., biphenyl) might sterically hinder target binding unless optimized.
  • Data Gaps: Limited direct data on 2-(4-Phenylphenyl)sulfanylacetic acid necessitate extrapolation from analogs. Further studies on its solubility, stability, and receptor interactions are needed.

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